N-Benzyl-9-propyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-9-propyl-9H-purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a benzyl group attached to the nitrogen at position 9 of the purine ring and a propyl group at the same position, making it a unique derivative of purine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-propyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purin-6-amine with benzyl chloride and propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-9-propyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or propyl bromide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-9-propyl-9H-purin-6-one, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-Benzyl-9-propyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-9-propyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-9H-purin-6-amine: Lacks the propyl group, making it less hydrophobic.
N-Benzyl-9-isopropyl-9H-purin-6-amine: Features an isopropyl group instead of a propyl group, affecting its steric and electronic properties.
N-Benzyl-2-chloro-9H-purin-6-amine:
Uniqueness
N-Benzyl-9-propyl-9H-purin-6-amine is unique due to the presence of both benzyl and propyl groups at position 9 of the purine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
42240-62-0 |
---|---|
Molecular Formula |
C15H17N5 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-benzyl-9-propylpurin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-2-8-20-11-19-13-14(17-10-18-15(13)20)16-9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,17,18) |
InChI Key |
QCPQGILJZBEKPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.